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Introduction Multidrug resistance (MDR) is a primary obstacle to effective cancer

chemotherapy, where cancer cells develop resistance to a broad range of structurally and

functionally distinct anticancer drugs.[1][2] Ribosomal proteins (RPs), traditionally known for

their role in ribosome biogenesis and protein synthesis, are increasingly recognized for their

extra-ribosomal functions, including the regulation of cell proliferation, apoptosis, and drug

resistance.[3][4] Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal

subunit, has emerged as a significant factor in the development of MDR in various cancers,

including gastric and ovarian cancer.[5][6]

Overexpression of RPL23 has been identified in several multidrug-resistant cancer cell lines

and is associated with poor prognosis and resistance to chemotherapy.[5][7] The mechanisms

by which RPL23 contributes to MDR are multifaceted, involving the suppression of drug-

induced apoptosis, enhancement of drug detoxification systems, and induction of epithelial-

mesenchymal transition (EMT).[5][6] Furthermore, RPL23 is implicated in the p53 signaling

pathway through its interaction with MDM2, a key negative regulator of p53.[8][9][10] These

findings position RPL23 as a potential biomarker for predicting chemosensitivity and a

promising therapeutic target to overcome MDR.

These application notes provide an overview of the role of RPL23 in MDR and detailed

protocols for its study.
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Data Presentation: RPL23 in Multidrug Resistance
Quantitative data from studies on RPL23 highlight its correlation with drug resistance.

Table 1: Expression of RPL23 in Cisplatin-Resistant vs. Cisplatin-Sensitive Epithelial Ovarian

Carcinoma (EOC)

Patient Cohort
RPL23 High
Expression

RPL23 Low
Expression

Total Patients

Cisplatin-Resistant 30 7 37

Cisplatin-Sensitive 13 38 51

Data sourced from a

study on clinical EOC

samples,

demonstrating a

significant correlation

between high RPL23

expression and

cisplatin resistance.[6]

Table 2: Effect of RPL23 Overexpression on Drug Resistance in Gastric Cancer Cells

(SGC7901)

Drug Effect of RPL23 Overexpression

Vincristine Enhanced Resistance[5]

Adriamycin Enhanced Resistance[5]

5-Fluorouracil Enhanced Resistance[5]

Cisplatin Enhanced Resistance[5]

This table summarizes the findings that

genetically overexpressing RPL23 in SGC7901

gastric cancer cells increased their resistance to

multiple chemotherapeutic agents.[5]
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Table 3: Effect of RPL23 Knockdown on Cisplatin Sensitivity in Resistant Ovarian Cancer Cells

Cell Line Condition Effect on Cisplatin IC50

A2780/DDP RPL23 Knockdown (siRNA)
Significant decrease in IC50,

restoring sensitivity[6][11]

SKOV3/DDP RPL23 Knockdown (siRNA)
Significant decrease in IC50,

restoring sensitivity[6][11]

Knocking down RPL23

expression in cisplatin-

resistant ovarian cancer cell

lines (A2780/DDP and

SKOV3/DDP) has been shown

to significantly restore their

sensitivity to cisplatin.[6][11]

Signaling Pathways and Experimental Workflows
Diagram 1: RPL23 Signaling Pathways in Multidrug Resistance
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Caption: Mechanisms of RPL23-mediated multidrug resistance.

Diagram 2: Experimental Workflow for Investigating RPL23 in MDR
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Caption: Workflow for studying RPL23's role in drug resistance.

Diagram 3: RPL23-MDM2-p53 Signaling Axis
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Caption: RPL23's role in the MDM2-p53 tumor suppression pathway.
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Protocol 1: Modulation of RPL23 Expression in Cancer
Cells
A. RPL23 Knockdown using siRNA

Principle: Small interfering RNAs (siRNAs) are used to induce post-transcriptional gene

silencing of RPL23, leading to reduced protein expression. This allows for the study of loss-of-

function phenotypes.[12][13]

Materials:

Cancer cell line of interest (e.g., A2780/DDP, SKOV3/DDP)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

RPL23-specific siRNA and negative control siRNA (scrambled sequence)

Lipofectamine RNAiMAX or similar transfection reagent

Opti-MEM I Reduced Serum Medium

6-well plates

Reagents for qPCR and Western blotting

Procedure:

Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate

with complete culture medium. Ensure cells are 60-80% confluent at the time of transfection.

siRNA-Lipid Complex Preparation: a. For each well, dilute 50 pmol of siRNA (RPL23-specific

or negative control) in 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of

Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room

temperature. c. Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate

for 20 minutes at room temperature to allow complex formation.

Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well. Gently rock the

plate to mix.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Verification of Knockdown: Harvest the cells after incubation. Assess RPL23 mRNA levels by

qPCR and protein levels by Western blotting to confirm knockdown efficiency before

proceeding with downstream functional assays.

B. RPL23 Overexpression

Principle: A mammalian expression vector containing the full-length cDNA of RPL23 is

transfected into cells to achieve high levels of RPL23 expression.[5][14]

Materials:

Cancer cell line of interest (e.g., SGC7901, A2780)

pCMV-RPL23 expression vector and empty pCMV vector (control)

Lipofectamine 3000 or similar transfection reagent

Opti-MEM I Reduced Serum Medium

6-well plates

Procedure:

Cell Seeding: Seed cells as described in Protocol 1A. Aim for 70-90% confluency on the day

of transfection.

DNA-Lipid Complex Preparation: a. For each well, dilute 2.5 µg of plasmid DNA (pCMV-

RPL23 or empty vector) in 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of

Lipofectamine 3000 in 125 µL of Opti-MEM. c. Add the diluted DNA to the diluted lipid

reagent, mix gently, and incubate for 15 minutes at room temperature.

Transfection: Add the 250 µL DNA-lipid complex to the cells.

Incubation: Incubate for 48-72 hours.
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Verification of Overexpression: Harvest cells and confirm increased RPL23 expression by

qPCR and Western blotting.

Protocol 2: Assessment of Drug Sensitivity using MTT
Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It

measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to purple formazan by mitochondrial succinate dehydrogenase, which is proportional

to the number of viable cells.

Materials:

RPL23-modulated and control cells

96-well plates

Chemotherapeutic drug(s) of interest (e.g., Cisplatin, Vincristine)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere

overnight.

Drug Treatment: Prepare serial dilutions of the chemotherapeutic drug in complete medium.

Replace the medium in the wells with 100 µL of the drug-containing medium. Include

untreated control wells.

Incubation: Incubate the plate for 48 hours at 37°C.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the cell viability percentage relative to the untreated control. Plot a

dose-response curve and determine the IC50 (the drug concentration that inhibits 50% of

cell growth). Compare the IC50 values between RPL23-modulated and control cells.

Protocol 3: Analysis of RPL23-Mediated Effects on Cell
Migration and Invasion
Principle: The wound healing assay assesses cell migration, while the Transwell assay

measures both migration and invasion (if the insert is coated with Matrigel). These assays are

crucial for studying the link between RPL23 and EMT.[6]

Materials:

RPL23-modulated and control cells

6-well plates (for wound healing)

24-well Transwell inserts (8 µm pore size), with and without Matrigel coating

Serum-free medium and medium with 10% FBS

Cotton swabs, crystal violet stain

A. Wound Healing Assay:

Grow cells to a confluent monolayer in 6-well plates.

Create a scratch (wound) across the monolayer with a sterile 200 µL pipette tip.

Wash with PBS to remove detached cells and replace with serum-free medium.

Capture images of the wound at 0 hours and 24 hours.
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Measure the wound width at different points and calculate the migration rate.

B. Transwell Invasion Assay:

Rehydrate Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

Seed 5 x 10^4 cells in 200 µL of serum-free medium into the upper chamber.

Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.

Incubate for 24-48 hours.

Remove non-invading cells from the top of the insert with a cotton swab.

Fix the invading cells on the bottom of the membrane with methanol and stain with 0.1%

crystal violet.

Count the stained cells in several microscopic fields to quantify invasion.

Protocol 4: Western Blot Analysis of RPL23 and
Associated Pathway Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate,

providing insights into the molecular pathways affected by RPL23 modulation.

Materials:

Cell lysates from RPL23-modulated and control cells

RIPA buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running and transfer buffers

PVDF membrane
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Primary antibodies (anti-RPL23, anti-Bcl-2, anti-Bax, anti-E-cadherin, anti-N-cadherin, anti-

Vimentin, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Protein Extraction and Quantification: Lyse cells in RIPA buffer. Determine protein

concentration using the BCA assay.

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide

gel electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash again and visualize the protein bands using an ECL substrate and an

imaging system. Quantify band intensity relative to the loading control (β-actin).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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